![molecular formula C17H22N6O2 B2942047 1-(4-(二甲氨基)-2-吗啉嘧啶-5-基)-3-苯基脲 CAS No. 1797083-46-5](/img/structure/B2942047.png)
1-(4-(二甲氨基)-2-吗啉嘧啶-5-基)-3-苯基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a phenyl group (a six-membered carbon ring), among other functional groups . It’s worth noting that dimethylamino groups and morpholine rings are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyrimidine and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The dimethylamino and morpholine groups could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .科学研究应用
神经激肽-1 受体拮抗剂用于呕吐和抑郁症
1-(4-(二甲氨基)-2-吗啉嘧啶-5-基)-3-苯基脲作为神经激肽-1 (NK1) 受体拮抗剂表现出很高的亲和力和有效性。它在与临床疗效相关的临床前测试中显示出前景,用于治疗呕吐和抑郁症,突出了其在这些情况下的潜在治疗应用 (Harrison 等人,2001)。
抗菌和抗结核活性
对嘧啶衍生物的研究,包括与 1-(4-(二甲氨基)-2-吗啉嘧啶-5-基)-3-苯基脲 相似的结构,表明这些化合物具有显着的抗菌和抗结核活性。这强调了基于此类分子骨架开发新的抗菌和抗结核药物的潜力 (Chandrashekaraiah 等人,2014; Majithiya 和 Bheshdadia,2022)。
通过 A2A 腺苷受体拮抗治疗帕金森病
与 1-(4-(二甲氨基)-2-吗啉嘧啶-5-基)-3-苯基脲 在结构上相关的化合物,特别是那些针对 A2A 腺苷受体的化合物,已被研究其在治疗帕金森病中的治疗潜力。这些研究的重点是优化溶解度和口服疗效,以改善治疗效果 (Zhang 等人,2008)。
材料科学应用
在材料科学中,嘧啶的衍生物,包括与 1-(4-(二甲氨基)-2-吗啉嘧啶-5-基)-3-苯基脲 相似的衍生物,已被探索用于制造芳香族聚合物。这些聚合物表现出显着的稳定性和溶解性,使其适用于该领域的各种应用 (Lin 等人,1990)。
生物发光成像
类似于 1-(4-(二甲氨基)-2-吗啉嘧啶-5-基)-3-苯基脲 的化合物中二甲氨基的改变导致了开发出具有改进的量子产率的红光发射生物发光的类似物。这一进步对于增强体内生物发光成像技术非常重要,为更好地可视化生物过程提供了一条途径 (Kiyama 等人,2017)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-22(2)15-14(20-17(24)19-13-6-4-3-5-7-13)12-18-16(21-15)23-8-10-25-11-9-23/h3-7,12H,8-11H2,1-2H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWSRSUYWUAYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。